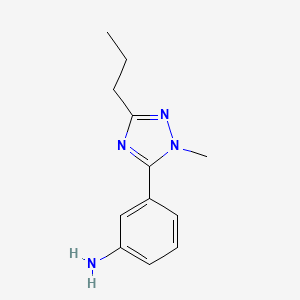
3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline group. One common method involves the reaction of 1-methyl-3-propyl-1H-1,2,4-triazole with aniline under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole compound with similar chemical properties.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings but different substituents.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A compound with a methoxy group instead of a propyl group.
Uniqueness
3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(2-methyl-5-propyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C12H16N4/c1-3-5-11-14-12(16(2)15-11)9-6-4-7-10(13)8-9/h4,6-8H,3,5,13H2,1-2H3 |
InChI Key |
OPVYIWTYRDHQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)
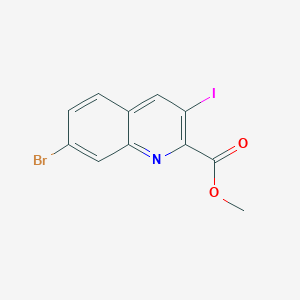

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)
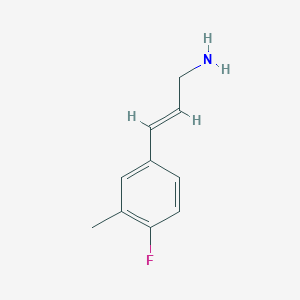
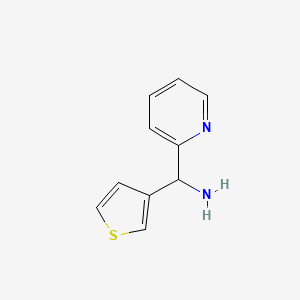

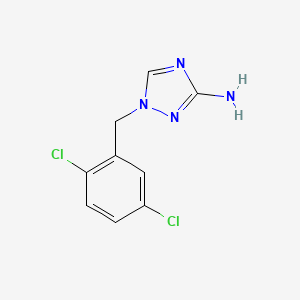
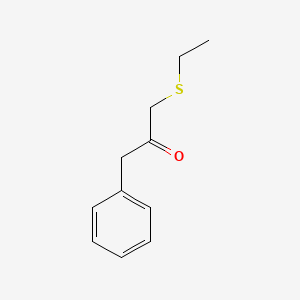

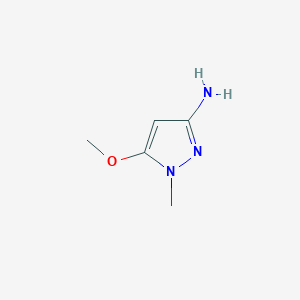
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)

